Enantiomeric Potency: (R)-Oxybutynin is Up to 88-Fold More Potent than (S)-Oxybutynin at Muscarinic Receptors
In vitro functional studies using isolated rabbit vas deferens (M1), guinea pig atria (M2), and guinea pig bladder strips (M3) demonstrate that (R)-oxybutynin (aroxybutynin) is significantly more potent than its (S)-enantiomer. The isomeric ratio [(S)-OXY/(R)-OXY] ranged from 12 to 88 across these receptor subtypes, confirming that antimuscarinic activity resides predominantly in the (R)-enantiomer [1]. (R)-Oxybutynin and racemic oxybutynin were equipotent, indicating that the racemate's activity is driven by the (R)-form.
| Evidence Dimension | Potency at M1, M2, M3 muscarinic receptors |
|---|---|
| Target Compound Data | (R)-Oxybutynin (aroxybutynin): defined as the reference potency (ratio = 1) |
| Comparator Or Baseline | (S)-Oxybutynin: 12- to 88-fold less potent than (R)-oxybutynin; (R/S)-Oxybutynin: equipotent to (R)-oxybutynin |
| Quantified Difference | (S)/(R) potency ratio 12–88 |
| Conditions | Field stimulated rabbit vas deferens (M1), guinea pig atria (M2), guinea pig bladder strips (M3) |
Why This Matters
The enantiopure (R)-form provides a consistent and predictable pharmacological profile, essential for precise receptor binding studies and for reducing inter-subject variability in in vivo experiments.
- [1] Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991;256(2):562-567. View Source
